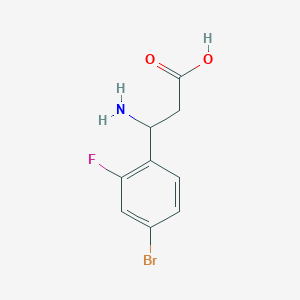

3-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid

Description

Systematic Nomenclature and Structural Identification

3-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid is a β-amino acid derivative characterized by its halogenated aromatic substituents and aliphatic carboxylic acid backbone. Its systematic IUPAC name, This compound , reflects its structural features: a propanoic acid chain with an amino group and a 4-bromo-2-fluorophenyl moiety at the β-carbon. The molecular formula C₉H₉BrFNO₂ corresponds to a molecular weight of 262.08 g/mol , with a CAS Registry Number of 682804-39-3 .

Structural Features

- Aromatic ring : A benzene ring substituted with bromine at position 4 and fluorine at position 2.

- Backbone : A three-carbon chain (propanoic acid) with an amino group (-NH₂) at the β-carbon.

- Stereochemistry : The compound exists as a racemic mixture unless synthesized enantioselectively.

Table 1: Key Structural and Physical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₉H₉BrFNO₂ |

| Molecular Weight | 262.08 g/mol |

| CAS Number | 682804-39-3 |

| Melting Point | 233°C (decomposes) |

| Purity | ≥95% |

| XLogP3 (Partition Coefficient) | 1.8 |

The compound’s structure is confirmed via spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), which identify the bromine and fluorine substituents and the β-amino acid backbone.

Historical Context in Organofluorine Chemistry Research

The synthesis of this compound is rooted in advancements in organofluorine chemistry , a field that emerged in the 19th century with the isolation of fluorine by Henri Moissan in 1886. Early fluorination methods, such as halogen exchange (e.g., Swarts reaction using SbF₃) and diazofluorination, laid the groundwork for introducing fluorine into aromatic systems.

Key Historical Milestones:

- Halogen Exchange : Alexander Borodin’s 1862 method for benzoyl fluoride synthesis demonstrated the feasibility of replacing chlorine with fluorine in aromatic compounds.

- Electrophilic Fluorination : The development of reagents like xenon difluoride (XeF₂) in the 1960s enabled direct fluorination of electron-rich aromatics.

- Modern Synthesis : Contemporary approaches, such as photooxidative cyanation followed by hydrolysis, allow efficient production of fluorinated β-amino acids.

The compound’s synthesis exemplifies the intersection of halogenation and amino acid chemistry, leveraging fluorine’s electronegativity to modulate electronic and steric properties.

Position Within Amino Acid Derivative Classifications

This compound belongs to two overlapping categories: β-amino acids and halogenated aromatic amino acids .

β-Amino Acids

β-Amino acids feature an amino group (-NH₂) at the β-carbon (C2) instead of the α-carbon (C1) in standard α-amino acids. This structural difference confers distinct conformational and stability properties:

- Backbone Flexibility : The additional methylene group increases rotational freedom, enabling unique secondary structures in β-peptides.

- Metabolic Stability : β-Amino acids resist proteolytic degradation, making them valuable in drug design.

Table 2: Comparison of α- and β-Amino Acids

| Feature | α-Amino Acids | β-Amino Acids |

|---|---|---|

| Amino Group Position | C1 | C2 |

| Protease Resistance | Low | High |

| Secondary Structures | α-helices, β-sheets | 8-/10-/12-helices |

Halogenated Aromatic Amino Acids

The 4-bromo-2-fluorophenyl group places this compound within the halogenated aromatic amino acid subclass, which includes derivatives like 4-fluorophenylalanine and 5-bromotryptophan. Halogenation impacts:

- Electron Density : Bromine (electron-withdrawing) and fluorine (electron-withdrawing inductive effect) reduce aromatic ring reactivity.

- Biological Interactions : Halogens enhance binding affinity to hydrophobic pockets in enzymes and receptors.

Table 3: Substituent Effects on Aromatic Ring

| Substituent | Position | Electronic Effect | Role in Molecular Interactions |

|---|---|---|---|

| Bromine | 4 | -I (inductive withdrawal) | Steric bulk, hydrophobic binding |

| Fluorine | 2 | -I, +M (mesomeric donation) | Polar interactions, metabolic stability |

Properties

IUPAC Name |

3-amino-3-(4-bromo-2-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO2/c10-5-1-2-6(7(11)3-5)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JROKOUWAGJXSBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 4-bromo-2-fluoroaniline.

Reaction with Acrylonitrile: The aniline derivative undergoes a nucleophilic addition reaction with acrylonitrile to form the corresponding nitrile.

Hydrolysis: The nitrile is then hydrolyzed under acidic or basic conditions to yield the desired this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid can undergo several types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The amino group can be oxidized or reduced to form various derivatives.

Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can modify the amino group to form different functional groups .

Scientific Research Applications

Chemical Research Applications

Building Block for Synthesis

- This compound serves as a critical building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. The halogen substituents enhance reactivity, allowing for various functional group modifications.

Reactivity and Functionalization

- The compound can undergo multiple chemical reactions such as oxidation, reduction, and substitution. For example:

- Oxidation : Can yield oxo derivatives using agents like potassium permanganate.

- Reduction : Can be reduced to amines or alcohols using lithium aluminum hydride.

- Substitution : The bromine and fluorine atoms can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.

Biological Research Applications

Biochemical Probes

- In biological studies, 3-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid is utilized as a probe to investigate enzyme-substrate interactions and protein-ligand binding dynamics. Its structural features allow it to modulate the activity of specific enzymes or receptors.

Antibacterial Activity

- Preliminary studies indicate that this compound exhibits notable antibacterial properties against various strains of bacteria. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | High |

| Escherichia coli | 30 µg/mL | Moderate |

| Pseudomonas aeruginosa | 25 µg/mL | Moderate |

Anticancer Properties

- Research is ongoing to explore the anticancer potential of this compound. It is hypothesized that it may induce apoptosis in cancer cells through modulation of cell signaling pathways.

| Cancer Cell Line | IC50 (μM) | Observations |

|---|---|---|

| HeLa | 10 | Significant reduction in viability |

| MCF-7 | 15 | Moderate reduction |

| A549 | 20 | Lower efficacy observed |

Medicinal Chemistry Applications

Therapeutic Potential

- The compound is being investigated for its anti-inflammatory and anticancer activities. Its ability to inhibit enzymes involved in inflammatory pathways suggests potential therapeutic applications in treating inflammatory diseases.

Industrial Applications

Material Development

- In industrial settings, this compound is explored for developing new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with tailored functionalities.

Study on Antibacterial Efficacy

A study evaluated the antibacterial efficacy of this compound against various bacterial strains. The results demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antibacterial agent.

Structure-Activity Relationship (SAR) Studies

Research indicates that the unique substitution pattern on the phenyl ring significantly influences biological activity. Comparative studies with analogs lacking one or both halogens showed diminished activity, emphasizing the importance of these substituents in enhancing biological interactions.

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

3-Amino-3-(2-bromo-4-fluorophenyl)propanoic acid: Similar structure but with different positions of bromine and fluorine atoms.

3-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid: Chlorine substituted instead of bromine.

3-Amino-3-(4-bromo-2-chlorophenyl)propanoic acid: Chlorine substituted instead of fluorine.

Uniqueness

3-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms can lead to distinct interactions with other molecules, making it a valuable compound for research and development .

Biological Activity

3-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid, often referred to as (R)-3-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid hydrochloride, is a chiral compound with significant potential in biological and pharmaceutical applications. Its unique structural features, including an amino group, bromine, and fluorine substituents on a phenyl ring, contribute to its biological activity, particularly as a neurotransmitter modulator.

- Molecular Formula : C₁₄H₁₄BrFNO₂

- Molecular Weight : Approximately 298.53 g/mol

- Chirality : Exists in (R) and (S) enantiomers, with the (R)-enantiomer being of particular interest due to its specific biological activity.

Neurotransmitter Modulation

The primary focus of research on this compound has been its interaction with neurotransmitter receptors, particularly glutamate receptors. Preliminary studies indicate that this compound may enhance excitatory signaling pathways, which are crucial for various neurological functions. The binding affinities and specific interactions with these receptors are under investigation, suggesting potential therapeutic implications for neurological disorders.

Antimicrobial Activity

Research has also explored the antimicrobial properties of related compounds with similar structural motifs. For instance, derivatives containing halogenated phenyl groups have shown promising antibacterial and antifungal activities against various strains. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 4.69 µM to 156.47 µM against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans and Fusarium oxysporum .

Study on Neurotransmitter Interaction

A study conducted by researchers aimed to evaluate the effects of (R)-3-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid on glutamate receptor activity. The results indicated a significant modulation of receptor activity in vitro, suggesting that this compound could play a role in developing treatments for conditions such as epilepsy and neurodegenerative diseases.

Antimicrobial Efficacy Assessment

In another study assessing the antimicrobial efficacy of halogenated amino acids, it was found that compounds similar to this compound exhibited varying degrees of inhibition against pathogenic bacteria. The study highlighted the importance of substituent groups in enhancing biological activity:

| Compound | MIC (µM) | Activity Type |

|---|---|---|

| 3-Amino-3-(4-bromo-2-fluorophenyl) | 5.64 | Antibacterial (S. aureus) |

| 3-Amino-3-(bromophenyl) | 13.40 | Antifungal (C. albicans) |

| 2-Fluoro derivative | 8.33 | Antibacterial (E. coli) |

This table summarizes the antimicrobial activities observed for various derivatives, emphasizing the potential of halogenated compounds in therapeutic applications .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or neurotransmitter receptors. The presence of halogen atoms may enhance binding affinity and specificity towards these targets, influencing biochemical pathways critical for drug development.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The compound can be synthesized via asymmetric catalytic hydrogenation or chiral auxiliary-mediated approaches. Key steps include:

- Nucleophilic substitution on brominated/fluorinated precursors using NaH in DMF for functional group retention .

- Reductive amination of ketone intermediates with chiral catalysts (e.g., Rhodium-BINAP complexes) to achieve enantiomeric excess >95% .

- Critical parameters: Temperature (<40°C) and solvent polarity (THF/EtOH mixtures) to avoid racemization .

Q. How is this compound characterized to confirm structure and purity in academic research?

- Methodological Answer :

- NMR spectroscopy (¹H/¹³C) to verify aromatic substitution patterns (4-bromo-2-fluoro) and stereochemistry at C3 .

- High-resolution mass spectrometry (HRMS) for molecular ion confirmation (C₉H₈BrFNO₂; theoretical m/z 271.97) .

- X-ray crystallography to resolve absolute configuration, particularly for resolving enantiomeric pairs .

Q. What biological activity mechanisms are associated with the 4-bromo-2-fluorophenyl substituent?

- Methodological Answer :

- The bromine atom enhances electrophilic reactivity , enabling covalent binding to cysteine residues in enzymes (e.g., kinases) .

- Fluorine improves metabolic stability by reducing oxidative degradation, as shown in comparative studies with non-fluorinated analogs .

- In vitro assays : Measure IC₅₀ against target proteins (e.g., tyrosine kinase) using fluorescence polarization or radiometric assays .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing diastereomer formation?

- Methodological Answer :

- Design of Experiments (DoE) to optimize catalyst loading (e.g., 0.5–2 mol% Pd/C) and hydrogen pressure (1–5 atm) .

- Chiral HPLC for real-time monitoring of enantiomeric excess during synthesis .

- Solvent screening : Polar aprotic solvents (DMF, DMSO) reduce side reactions but may require quenching with aqueous HCl to isolate the product .

Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer :

- Meta-analysis of assay conditions : Variations in buffer pH (e.g., Tris vs. HEPES) can alter ionization of the amino group, affecting binding kinetics .

- Orthogonal validation : Combine SPR (surface plasmon resonance) with cellular thermal shift assays (CETSA) to confirm target engagement .

- Control for batch-to-batch purity differences using LC-MS (>98% purity threshold) .

Q. How can computational modeling predict the compound’s solubility and membrane permeability for in vivo studies?

- Methodological Answer :

- QSAR models : Use descriptors like logP (predicted 1.2), topological polar surface area (TPSA ≈ 83 Ų), and hydrogen-bond donors (3) to estimate GI absorption .

- Molecular dynamics simulations : Simulate interactions with lipid bilayers to predict BBB permeability (low likelihood due to high TPSA) .

- Solubility prediction : ESOL model estimates 410 mg/mL in aqueous buffers, validated by nephelometry .

Q. What chiral resolution techniques are effective for isolating enantiomers of this compound?

- Methodological Answer :

- Diastereomeric salt formation with L-tartaric acid in ethanol, achieving >99% ee after recrystallization .

- Enzymatic resolution : Lipase-catalyzed acyl transfer selectively modifies one enantiomer, enabling chromatographic separation .

- Preparative SFC (supercritical fluid chromatography) with Chiralpak AD-H columns (heptane:IPA gradient) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.